molecular formula C9H11NO2 B053685 Indole-3-carbinol hydrate CAS No. 123334-15-6

Indole-3-carbinol hydrate

Cat. No.: B053685
CAS No.: 123334-15-6
M. Wt: 165.19 g/mol
InChI Key: OMEVEHLSJRKSEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indole-3-carbinol (I3C) primarily targets the aryl hydrocarbon receptor (AhR) . It also interacts with PTEN through WWP1 inhibition . These targets play crucial roles in cellular signaling pathways, influencing cell division, apoptosis, and angiogenesis .

Mode of Action

I3C interacts with its targets to induce significant changes in cellular processes. It activates AhR, which inhibits the activation of receptor-interacting protein kinase 1 (RIPK1) and suppresses NF-κB activation, decreasing the expression of proinflammatory cytokines . I3C also reactivates PTEN, a tumor suppressor, by inhibiting WWP1 .

Pharmacokinetics

The pharmacokinetics of I3C involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . Its metabolite, diindolylmethane (DIM), persists in plasma and tissues for a longer duration .

Result of Action

The action of I3C leads to molecular and cellular effects. It reduces oxidative stress, impedes DNA synthesis, and influences the activation, proliferation, and apoptosis of target cells . I3C also inhibits the proinflammatory cytokines and chemokines, reducing induced liver injuries .

Action Environment

Environmental factors, particularly diet, can influence the action of I3C. For instance, I3C is a natural product found in cruciferous vegetables like broccoli, kale, and brussels sprouts . Its dietary inclusion could prevent some diseases . .

Biochemical Analysis

Biochemical Properties

Indole-3-carbinol hydrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. These enzymes are involved in the metabolism of xenobiotics and endogenous compounds. This compound induces the expression of these enzymes, enhancing the detoxification processes in the liver . Additionally, it interacts with estrogen receptors, modulating estrogen metabolism and reducing the risk of hormone-dependent cancers .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the aryl hydrocarbon receptor (AhR) pathway, leading to the transcription of detoxifying enzymes. This compound also affects the NF-κB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells . Furthermore, it alters the expression of genes involved in cell cycle regulation, such as p21 and p27, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, forming a complex that translocates to the nucleus and binds to specific DNA sequences, initiating the transcription of target genes. This compound also inhibits the activity of enzymes such as histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression . Additionally, it modulates the activity of kinases and phosphatases, affecting various signaling pathways involved in cell growth and survival.

Chemical Reactions Analysis

Types of Reactions

Indole-3-carbinol hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as DDQ and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and aqueous solvents to maintain the compound’s stability .

Major Products Formed

The major products formed from the reactions of this compound include 3,3′-diindolylmethane and other derivatives that exhibit enhanced biological activity. These products are of significant interest in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-3-carbinol hydrate is unique due to its dual role in promoting estrogen metabolism and providing neuroprotection. Its ability to modulate multiple signaling pathways, including the Nrf2-ARE pathway and estrogen metabolism, sets it apart from other similar compounds .

Properties

IUPAC Name

1H-indol-3-ylmethanol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEVEHLSJRKSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153979
Record name Indole-3-carbinol hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-15-6
Record name Indole-3-carbinol hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-carbinol hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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